4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4'-NITROVALEROPHENONE

Description

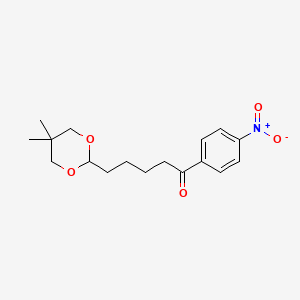

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-nitrovalerophenone is a ketone derivative featuring a 5,5-dimethyl-1,3-dioxane ring linked to a valerophenone backbone with a nitro (-NO₂) substituent at the 4' position of the aromatic ring. This compound belongs to a broader class of 1,3-dioxane-containing ketones, which are often used as intermediates in organic synthesis and pharmaceutical research due to their structural versatility .

Properties

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2)11-22-16(23-12-17)6-4-3-5-15(19)13-7-9-14(10-8-13)18(20)21/h7-10,16H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZVGKRQBANNGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-36-2 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Nitration of Valerophenone Precursors

The introduction of the nitro group at the para position of the aromatic ring is a critical first step. While direct nitration of valerophenone derivatives is theoretically feasible, regioselectivity challenges often necessitate alternative approaches. Source suggests that Friedel-Crafts acylation may precede nitration to ensure proper orientation of functional groups. For instance, reacting 4-nitrobenzoyl chloride with a pentyl chain precursor under Lewis acid catalysis (e.g., AlCl₃) can yield the valerophenone intermediate. This method avoids competitive meta-nitration by pre-establishing the ketone group’s position.

Dioxane Ring Formation

The 5,5-dimethyl-1,3-dioxane moiety is typically introduced via cyclization reactions. A common strategy involves condensing a diol with acetone under acidic conditions. As detailed in source, the dioxane ring forms through the reaction of 2,2-dimethyl-1,3-propanediol with a ketone-bearing intermediate. For 4'-nitrovalerophenone, this step likely occurs after the nitration and acylation stages to prevent side reactions involving the nitro group. Source highlights the use of bis(trichloromethyl)carbonate as a safer alternative to phosgene for cyclization, achieving yields exceeding 49% with high purity (99.7%).

Coupling Reactions

Final assembly often requires coupling the nitrovalerophenone intermediate with the dioxane-containing fragment. Grignard reagents or nucleophilic additions are employed to link the aromatic ketone to the dioxane ring. Source notes that alkyl chain length adjustments (e.g., butyro- vs. valerophenone) influence reaction efficiency, with longer chains necessitating extended reaction times and higher temperatures.

Optimization of Reaction Conditions

Temperature and Catalysis

Optimal temperatures for dioxane formation range from 0°C to 180°C, depending on the stage. For example, source reports that maintaining 0–5°C during cyclization minimizes byproducts, while subsequent heating to 170–180°C enhances ring stability. Catalysts such as sodium propylate (source) or hydrochloric acid (source) are critical for accelerating transesterification and cyclization steps.

Solvent Systems

Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for nitration and acylation due to their ability to stabilize ionic intermediates. In contrast, source utilizes diethyl ether for extraction and recrystallization, achieving a final purity of 99.0%.

Purification Techniques

Recrystallization remains the most widely adopted method due to its cost-effectiveness and scalability. Activated carbon treatment, as described in source, effectively removes colored impurities.

Comparative Analysis with Related Compounds

The structural similarity to 4-(5,5-dimethyl-1,3-dioxan-2-yl)-3'-nitrovalerophenone (source) and 4'-nitrobutyrophenone (source) provides insights into alkyl chain effects. Shorter chains (butyro-) reduce steric hindrance but lower solubility, whereas valerophenone derivatives exhibit improved bioavailability .

Chemical Reactions Analysis

Types of Reactions

4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4’-NITROVALEROPHENONE can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

Reduction: 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4’-AMINOVALEROPHENONE.

Oxidation: Corresponding oxides and hydroxides.

Substitution: Various substituted valerophenones depending on the nucleophile used.

Scientific Research Applications

4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4’-NITROVALEROPHENONE has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4’-NITROVALEROPHENONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxane ring provides structural stability and influences the compound’s reactivity and interactions .

Comparison with Similar Compounds

Key Research Findings

- Substituent-Driven Reactivity : Nitro groups enhance electrophilicity at the ketone carbonyl, enabling nucleophilic additions more readily than ethyl or isopropyl analogs .

- Steric vs. Electronic Effects : Bulky substituents (e.g., isopropyl) reduce reaction rates in SN2 mechanisms, while electron-withdrawing groups (e.g., nitro, fluorine) accelerate electrophilic aromatic substitution .

- Thermal Stability : Nitro-substituted derivatives may exhibit lower thermal stability compared to halogenated analogs, necessitating controlled storage conditions .

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-nitrovalerophenone (CAS No. 898786-36-2) is a synthetic compound with potential biological activities that have been explored in various research studies. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H23NO5

- Molecular Weight : 321.37 g/mol

- Structure : The compound features a dioxane ring and a nitro group attached to a valerophenone backbone, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been assessed in several studies focusing on its cytotoxic properties and potential therapeutic applications.

Cytotoxic Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various human cancer cell lines. For instance, the half-maximal inhibitory concentration (IC50) values were evaluated against several tumor types:

| Cell Line | IC50 (µM) |

|---|---|

| Pancreatic BxPC3 | ≤0.34 |

| Lung H157 | Not specified |

| Breast MCF7 | Not specified |

| Colon HT29 | Not specified |

These results suggest that the compound may be particularly effective against pancreatic cancer cells, showing an enhanced potency compared to traditional chemotherapeutics like cisplatin .

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed based on related compounds:

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

- Reactive Oxygen Species (ROS) Generation : The ability of the compound to increase ROS levels could disrupt cellular redox homeostasis, contributing to cytotoxicity .

- Interaction with DNA : Preliminary studies suggest that the compound may interact with DNA, affecting replication and transcription processes .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in cancer research:

- Study 1 : A study evaluating the compound's effect on pancreatic cancer cells demonstrated that it could significantly reduce cell viability at low concentrations. The morphological analysis revealed signs of endoplasmic reticulum stress, indicating a potential mechanism for its cytotoxicity .

- Study 2 : In another investigation focusing on drug-resistant cell lines, this compound was found to overcome resistance mechanisms commonly associated with cisplatin treatment, suggesting its utility in treating resistant cancer types .

Q & A

Basic: What are the critical steps and reagents for synthesizing 4-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-nitrovalerophenone?

Methodological Answer:

The synthesis involves constructing the dioxane ring and coupling it with the nitrovalerophenone moiety. Key reagents include:

- Oxidizing agents (e.g., KMnO₄) to stabilize ketone groups in the valerophenone backbone.

- Nucleophilic catalysts for regioselective substitution at the para-position of the nitrobenzene ring.

- Protecting groups (e.g., acetonide) to prevent undesired side reactions during dioxane ring formation.

Reaction conditions (temperature: 60–80°C, solvent: anhydrous THF or DCM) must be tightly controlled to avoid nitro group reduction . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How can researchers optimize the regioselectivity of nitro group introduction in valerophenone derivatives?

Methodological Answer:

Regioselectivity challenges arise due to competing electrophilic aromatic substitution pathways. To optimize:

- Use directed ortho-metalation (e.g., LDA or Grignard reagents) to pre-functionalize the benzene ring.

- Employ microwave-assisted synthesis to enhance reaction kinetics and favor para-substitution.

- Validate outcomes via HPLC-MS to quantify byproducts (e.g., ortho-nitro isomers) and adjust catalyst loading (e.g., FeCl₃ vs. HNO₃/H₂SO₄) . Computational modeling (DFT) can predict transition-state energies to guide synthetic routes .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the dioxane ring (δ 1.2–1.5 ppm for methyl groups) and nitrovalerophenone (δ 8.2–8.4 ppm for aromatic protons).

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₁₈H₂₃NO₅) and rule out impurities .

Advanced: How to analyze discrepancies in reported solubility data across studies?

Methodological Answer:

Contradictions in solubility (e.g., polar vs. nonpolar solvents) may stem from:

- Crystallinity variations : Recrystallize the compound from multiple solvents (ethanol, acetone) and compare DSC thermograms.

- pH-dependent solvation : Perform solubility tests at controlled pH (4–10) using buffer systems.

- Impurity profiling : Use LC-MS to detect trace surfactants or stabilizers that alter solubility .

Advanced: What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding affinities with cyclooxygenase (COX-2) or NF-κB, leveraging the nitro group’s electron-withdrawing properties.

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (kₐ/kₐ) in buffer systems mimicking physiological conditions.

- In vitro assays : Test anti-inflammatory activity in RAW 264.7 macrophages, measuring TNF-α suppression via ELISA. Compare with structurally similar derivatives (e.g., fluorinated analogs) .

Basic: How to assess the compound’s stability under storage conditions?

Methodological Answer:

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via TLC or HPLC.

- Light sensitivity : Expose to UV-A (320–400 nm) and quantify nitro group reduction using UV-Vis spectroscopy (λmax ~270 nm).

- Recommendations : Store in amber vials under inert gas (argon) at –20°C .

Advanced: What computational methods predict the compound’s environmental fate?

Methodological Answer:

- EPI Suite : Estimate biodegradation half-life (BIOWIN models) and octanol-water partition coefficients (log Kₒw).

- Molecular dynamics simulations : Model hydrolysis pathways of the dioxane ring in aquatic environments.

- Ecotoxicity assays : Use Daphnia magna to validate predicted LC₅₀ values and refine QSAR models .

Advanced: How to resolve conflicting data on the compound’s electronic properties (e.g., HOMO-LUMO gap)?

Methodological Answer:

- Cyclic voltammetry : Measure oxidation potentials in acetonitrile (0.1 M TBAPF₆) to determine HOMO levels.

- UV-Vis spectroscopy : Compare experimental λmax with TD-DFT calculations (B3LYP/6-31G* basis set).

- Single-crystal XRD : Correlate molecular packing with charge-transfer efficiency .

Basic: What are the safety protocols for handling nitro-containing derivatives?

Methodological Answer:

- Explosivity risk mitigation : Avoid grinding dry powders; use wet slurries during purification.

- Personal protective equipment (PPE) : Wear nitrile gloves, face shields, and explosion-proof fume hoods.

- Waste disposal : Neutralize nitro byproducts with reducing agents (e.g., NaHSO₃) before aqueous disposal .

Advanced: How to design a structure-activity relationship (SAR) study for nitrovalerophenone analogs?

Methodological Answer:

- Scaffold diversification : Synthesize derivatives with halogen (F, Cl) or methoxy substitutions at the phenyl ring.

- Pharmacokinetic profiling : Measure log P (shake-flask method) and plasma protein binding (equilibrium dialysis).

- In vivo efficacy : Administer analogs in a murine inflammation model (e.g., carrageenan-induced paw edema) and correlate SAR with histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.